molecular formula C12H16F3N3O B279627 N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B279627
M. Wt: 275.27 g/mol
InChI Key: JWLJOZAHCUBTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as CTZ, is a chemical compound that belongs to the pyrazole class. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of gene expression. N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in the inflammation process, and their inhibition by N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can lead to a reduction in inflammation. N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been found to modulate the expression of various genes and proteins, which can affect cellular processes such as apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Moreover, N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions and can be stored for a long time. Moreover, N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Moreover, N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can exhibit cytotoxicity at high concentrations, which can affect the viability of cells.

Future Directions

There are several future directions for the study of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. One area of research is the development of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide derivatives with improved pharmacological properties, such as increased water solubility and reduced cytotoxicity. Another area of research is the investigation of the potential applications of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide in agriculture, such as the development of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide-based herbicides and fungicides. Moreover, the role of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide in the regulation of immune response and inflammation needs to be further explored. Finally, the potential use of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide in the treatment of various diseases, such as cancer and diabetes, should be investigated in more detail.
Conclusion:
In conclusion, N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities, and its mechanism of action involves the inhibition of certain enzymes and the modulation of gene expression. Although N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has some limitations, its potential applications and future directions make it a promising area of research.

Synthesis Methods

The synthesis of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves the reaction between cyclohexyl isocyanate and 3-(trifluoromethyl)pyrazole-5-carboxylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The yield of N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation process. Moreover, N-cyclohexyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to modulate the expression of various genes and proteins, including nuclear factor kappa B (NF-κB), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6), which are associated with inflammation and cancer.

properties

Molecular Formula

C12H16F3N3O

Molecular Weight

275.27 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H16F3N3O/c1-18-9(7-10(17-18)12(13,14)15)11(19)16-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,16,19)

InChI Key

JWLJOZAHCUBTBL-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2CCCCC2

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2CCCCC2

Origin of Product

United States

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